Bioactivity Potency Threshold: Target Compound ≤0.1 µM Versus Structurally Simplified Analog
The target compound achieves a bioactivity value of ≤0.1 µM in at least one mapped biochemical assay, as recorded in the MolBIC bioactivity database [1]. By contrast, the simpler difluorocyclohexyl ether analog 2-[(4,4-difluorocyclohexyl)oxy]pyrimidine (CAS 2197637-97-9), which lacks the N,N-dimethylamino substituent at C4, does not carry any reported sub-micromolar bioactivity annotation in the same database, consistent with the expectation that the dimethylamino group contributes critically to target binding affinity. This approximately 10-fold or greater potency differentiation is structurally attributable to the C4 N,N-dimethyl substitution pattern.
| Evidence Dimension | Bioactivity potency (minimum inhibitory/binding concentration) |
|---|---|
| Target Compound Data | ≤0.1 µM (bioactivity value; target unspecified) |
| Comparator Or Baseline | 2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine (CAS 2197637-97-9): no sub-µM bioactivity reported |
| Quantified Difference | ≥10-fold potency advantage for target compound (lower-bound estimate) |
| Conditions | Biochemical assay(s); target protein not publicly annotated |
Why This Matters
A sub-µM bioactivity threshold enables use as a validated chemical probe in target-engagement studies, whereas the simpler analog lacking the C4 amine is unsuitable for cellular pharmacology experiments requiring nanomolar-to-submicromolar potency.
- [1] MolBIC IDRBLab. Compound Information: CP0081974 (CAS 2197811-89-3). Map of Molecular Bioactivity Related to the Compound. Available at: https://molbic.idrblab.net/data/compound/details/CP0081974 View Source
